Pgd2-IN-1

描述

Pgd2-IN-1 is an antagonist of DP, with an IC50 of 0.3 nM . It is a major prostaglandin produced by mast cells and is also synthesized by alveolar macrophages . Large amounts of Pgd2-IN-1 are found only in the brain and in mast cells .

Synthesis Analysis

Prostaglandins, including Pgd2-IN-1, are amphipathic, bioactive signaling molecules derived from the oxidation of arachidonic acid . They are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .Molecular Structure Analysis

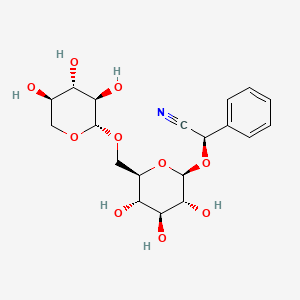

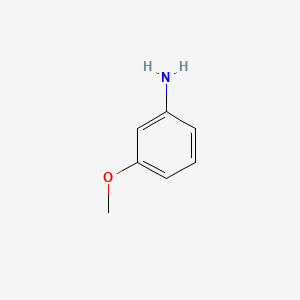

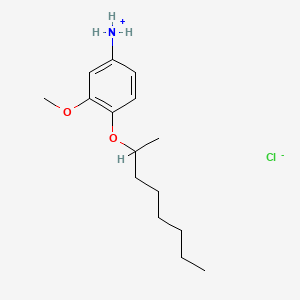

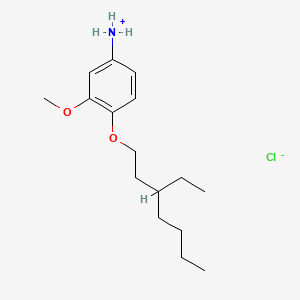

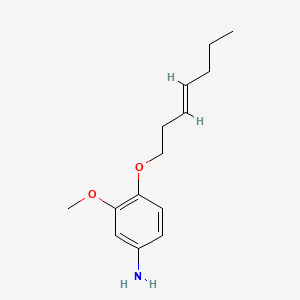

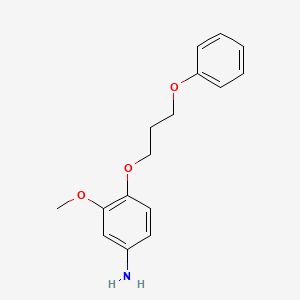

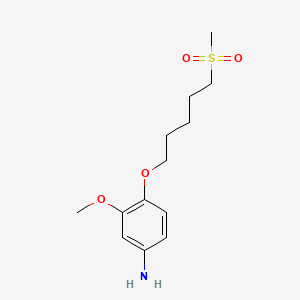

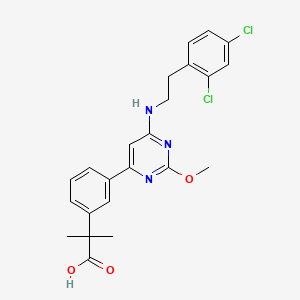

The molecular structure of Pgd2-IN-1 is represented by the formula C23H23Cl2N3O3 . It has a molecular weight of 460.35 . The chemical structure of Pgd2-IN-1 is consistent with its H-NMR .Chemical Reactions Analysis

The key enzyme in prostanoid biosynthesis is prostaglandin synthase (PGS), also known as cyclooxygenase (COX). PGS/COX converts free arachidonate first to prostaglandin G2 (PGG2) by a cyclooxygenase reaction, and then --in a second enzymatic step-- to prostaglandin H2 (PGH2) by a hydroperoxidase reaction . PGH2 is then converted to the various prostaglandins (PG~, PGD2, PGF2a, etc), prostacyclin, (pGI2) or thromboxane by cell-type restricted synthetases that use PGH2 as substrate .Physical And Chemical Properties Analysis

Pgd2-IN-1 is a solid substance . It is soluble in DMSO at a concentration of ≥ 25 mg/mL . The recommended storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years . In solvent, it can be stored at -80°C for 6 months and -20°C for 1 month .科学研究应用

睡眠调节

PGD2-IN-1,或前列腺素D2,已被研究其在睡眠调节中的作用。在涉及恒河猴的研究中,发现将PGD2注入脑室时会诱导自然睡眠。这表明内源性PGD2可能通过作用于第三脑室周围的脑结构来参与睡眠调节(Onoe et al., 1983)。另一项研究突出了PGD2对腹外侧前视丘神经元的激活,表明其参与了促进睡眠的过程(Scammell et al., 1998)。

气道炎症和哮喘

在气道炎症和哮喘的背景下,PGD2-IN-1具有相关性。选择性DP1和DP2受体拮抗剂正在开发用于哮喘和过敏性鼻炎,突显了PGD2的促炎作用,特别是在过敏性气道疾病中(Santini et al., 2016)。PGD2在与哮喘相关的支气管痉挛中的作用也受到了探讨,一些研究表明这种作用可能并非完全通过血栓素前列腺素受体介导(Johnston et al., 1995)。

内皮屏障功能

研究表明,PGD2通过cAMP/PKA/Tiam1/Rac1途径促进内皮屏障功能,从而降低内皮通透性。这一发现对于理解血管通透性和炎症具有重要意义(Kobayashi et al., 2013)。

重性抑郁障碍

研究表明,PGD2水平降低与类似抑郁行为相关。这表明PGD2可能在重性抑郁障碍的病理生理学中发挥作用,并可能成为治疗干预的靶点(Chu et al., 2017)。

葡萄糖代谢和2型糖尿病

受PGD2影响的共激活因子PGC-1α在调节葡萄糖代谢中发挥关键作用,并涉及2型糖尿病。这一联系暗示了糖尿病治疗的潜在靶点,以及对代谢调节的更好理解(Wu et al., 2016)。

神经细胞死亡

和神经毒性PGD2可以通过其环戊二烯酮代谢物影响神经细胞死亡,特别是对神经健康的复杂影响和潜在神经毒性的理解至关重要,这可能对神经退行性疾病产生影响(Liu et al., 2013)。

安全和危害

未来方向

Prostacyclin and related drugs have been used in the clinical treatment of PAH . Other prostaglandins also have the potential to treat PAH . This suggests that targeting PG pathways could provide opportunities for cancer prevention and therapy . The DP2 receptor pathway is a novel and important therapeutic target for asthma .

属性

IUPAC Name |

2-[3-[6-[2-(2,4-dichlorophenyl)ethylamino]-2-methoxypyrimidin-4-yl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23Cl2N3O3/c1-23(2,21(29)30)16-6-4-5-15(11-16)19-13-20(28-22(27-19)31-3)26-10-9-14-7-8-17(24)12-18(14)25/h4-8,11-13H,9-10H2,1-3H3,(H,29,30)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKKCRCBBAXLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C2=CC(=NC(=N2)OC)NCCC3=C(C=C(C=C3)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pgd2-IN-1 | |

CAS RN |

885066-67-1 | |

| Record name | MDK-66671 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885066671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDK-66671 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXZ83H2X06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。